molecular formula C9H19NO2 B14524092 N-Butyl-L-valine CAS No. 62765-47-3

N-Butyl-L-valine

Cat. No.: B14524092
CAS No.: 62765-47-3
M. Wt: 173.25 g/mol
InChI Key: GWRFRFWMRXVVOZ-QMMMGPOBSA-N
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Description

N-Butyl-L-valine refers to L-valine derivatives where the amino group is functionalized with a butyl group. These derivatives are critical in medicinal chemistry, particularly in angiotensin II receptor antagonists like valsartan, where the butyryl group enhances lipophilicity and modulates pharmacokinetics.

Properties

CAS No.

62765-47-3

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

(2S)-2-(butylamino)-3-methylbutanoic acid

InChI

InChI=1S/C9H19NO2/c1-4-5-6-10-8(7(2)3)9(11)12/h7-8,10H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1

InChI Key

GWRFRFWMRXVVOZ-QMMMGPOBSA-N

Isomeric SMILES

CCCCN[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCCCNC(C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyl-L-valine can be synthesized through several methods. One common approach involves the protection of the amino group of L-valine using a protecting group such as tert-butyloxycarbonyl (Boc). The protected L-valine is then reacted with butylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the N-butyl derivative. The Boc protecting group is subsequently removed under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-L-valine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Butyl-L-valine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Butyl-L-valine exerts its effects involves its incorporation into peptides and proteins, influencing their structure and function. It can interact with various molecular targets, including enzymes and receptors, modulating their activity and pathways involved in cellular processes .

Comparison with Similar Compounds

Table 1: Key Characteristics of this compound and Analogues

Compound Name Molecular Formula MW (g/mol) Functional Group Synthesis Method Applications Key Characteristics
This compound C9H19NO2* ~173.25* Butyl acylation Likely via butyric acid coupling using DCC/DMAP (analogous to ) Pharmaceutical intermediates Enhances lipophilicity; impurity in valsartan synthesis
N-Boc-L-valine C10H19NO4 217.26 tert-Butoxycarbonyl (Boc) Boc-protection using Boc anhydride or chloroformate Peptide synthesis Acid-labile protecting group; stabilizes amino groups during solid-phase synthesis
N-Acetyl-L-valine C7H13NO3 159.18 Acetyl Acetylation with acetic anhydride or acetyl chloride Biochemical studies; metabolic intermediates Lowers reactivity; used in protein stability assays
N-Formyl-L-valine C6H11NO3 145.16 Formyl Formylation via formic acid or mixed anhydrides Research reagents Labile under basic conditions; limited stability
N-L-Alanyl-L-valine C8H16N2O3 188.22 Dipeptide (Ala-Val) Peptide coupling using carbodiimides or enzymatic methods Nutritional studies; enzyme substrates Mimics natural peptide bonds; used in proteomics
Valsartan Related Compound B C23H27N5O3 421.49 Butyryl + biphenyl-tetrazole Multi-step synthesis involving biphenyl-tetrazole coupling and butyrylation Pharmaceutical impurity profiling Quantified in drug quality control; impacts drug safety

*Note: Exact molecular formula and weight for this compound inferred from structural analogs.

Structural and Functional Differences

  • Lipophilicity : Butyryl (this compound) and Boc groups increase lipophilicity compared to acetyl or formyl derivatives, influencing membrane permeability in drug candidates .
  • Stability :
    • Boc groups are stable under basic conditions but cleaved by acids .
    • Acetyl and formyl groups are more labile, limiting their use in prolonged reactions .

Thermodynamic and Analytical Data

  • N-Acetyl-L-valine : Exhibits a ΔrG° of 140 kJ/mol (gas phase), reflecting moderate stability .
  • N-Boc-L-valine : Characterized by strong IR absorption at ~1700 cm⁻¹ (C=O stretch), aiding in purity verification .

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